Cas no 2228779-37-9 (4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene)

4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene
- 2228779-37-9
- EN300-1907724
-
- インチ: 1S/C11H11BrO/c1-4-8(2)10-6-5-9(12)7-11(10)13-3/h1,5-8H,2-3H3
- InChIKey: NBQXAXRBCJBBTO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)OC)C(C#C)C
計算された属性
- せいみつぶんしりょう: 237.99933g/mol
- どういたいしつりょう: 237.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907724-1.0g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1907724-2.5g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1907724-5g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1907724-0.5g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1907724-0.25g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1907724-1g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 1g |
$1172.0 | 2023-09-18 | ||
Enamine | EN300-1907724-0.05g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1907724-0.1g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1907724-10g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 10g |
$5037.0 | 2023-09-18 | ||
Enamine | EN300-1907724-10.0g |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene |
2228779-37-9 | 10g |
$5037.0 | 2023-06-02 |
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzeneに関する追加情報
4-Bromo-1-(but-3-yn-2-yl)-2-methoxybenzene: A Comprehensive Overview
The compound 4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene, identified by the CAS number 2228779-37-9, is a versatile aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the para position, a methoxy group at the ortho position, and a butynyl group attached to the benzene ring. The presence of these functional groups makes it an ideal candidate for various chemical transformations and reactions.
Recent studies have highlighted the importance of 4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene in the development of advanced materials. Researchers have explored its potential as a building block for constructing complex organic molecules, particularly in the field of medicinal chemistry. The bromine atom serves as an excellent leaving group, enabling substitution reactions that can lead to the formation of diverse derivatives. For instance, substitution with amino groups has shown promise in creating bioactive compounds with potential therapeutic applications.
The methoxy group in 4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene plays a crucial role in modulating the electronic properties of the molecule. This group acts as an electron-donating substituent, which can influence the reactivity of the benzene ring towards electrophilic substitution reactions. Additionally, the butynyl group introduces alkyne functionality, which is valuable in click chemistry and other conjugate addition reactions. This combination of functional groups makes 4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene a highly versatile compound in organic synthesis.
Recent advancements in catalytic methods have further enhanced the utility of 4-bromo-1-(but-3-yn-2-yl)-2-methoxybenzene. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, have been employed to construct biaryl and alkyne-containing compounds. These reactions not only expand the range of possible derivatives but also improve the efficiency and selectivity of synthetic routes.
In terms of applications, 4-bromo
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